molecular formula C22H23N5O3 B11022010 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11022010
M. Wt: 405.4 g/mol
InChI Key: NOOWPQBQAACSCQ-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule characterized by two key structural motifs: a 1H-indole core substituted with a 2-methoxyethyl group at the 1-position and a 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide side chain. The benzotriazinone moiety is a heterocyclic system known for its diverse bioactivity, including kinase inhibition and antimicrobial properties . The 2-methoxyethyl substituent may enhance solubility compared to hydrophobic alkyl chains .

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C22H23N5O3/c1-30-15-14-26-13-11-16-18(8-4-9-20(16)26)23-21(28)10-5-12-27-22(29)17-6-2-3-7-19(17)24-25-27/h2-4,6-9,11,13H,5,10,12,14-15H2,1H3,(H,23,28)

InChI Key

NOOWPQBQAACSCQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzotriazinyl Group: This can be synthesized through the reaction of an appropriate amine with phosgene or its derivatives, followed by cyclization.

    Coupling of the Indole and Benzotriazinyl Groups: The final step involves the coupling of the indole derivative with the benzotriazinyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzotriazinyl group can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzotriazinyl group can form stable complexes with metal ions, affecting their biological availability and activity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Alkyl/Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n)

A series of compounds (14a–14n) synthesized by Channar et al. () share the benzotriazinone-butanamide backbone but vary in the amide nitrogen substituent (Table 1). For example:

  • 14a : N-ethyl substituent.
  • 14n : N-phenyl substituent.

Key Differences :

  • The target compound replaces the simple alkyl/aryl groups (e.g., ethyl, phenyl) with a 1-(2-methoxyethyl)-1H-indol-4-yl group.
  • Biological Implications : The indole moiety may enhance π-π interactions with hydrophobic enzyme pockets, while the methoxyethyl group could reduce metabolic degradation compared to unsubstituted alkyl chains .

Table 1. Structural Comparison with 14a–14n Series

Compound R Group (Amide Nitrogen) Molecular Weight* Key Features
Target Compound 1-(2-Methoxyethyl)-1H-indol-4-yl ~435.44 Indole core, methoxyethyl solubility enhancer
14a (N-ethyl) Ethyl ~301.30 Compact, hydrophobic
14n (N-phenyl) Phenyl ~349.37 Aromatic, moderate hydrophobicity

*Calculated based on molecular formulas.

Y042-7618: Benzimidazole Analog

describes Y042-7618 (N-{(1S)-2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide), which shares the benzotriazinone-butanamide moiety but substitutes the indole with a benzimidazole group.

Key Differences :

  • Benzimidazole vs. This may alter target selectivity compared to the indole-based target compound .
  • Molecular Weight : Y042-7618 (446.55 g/mol) is heavier due to the benzimidazole and isopropyl substituents, which could impact pharmacokinetics (e.g., absorption, half-life) .
Y042-5561: Aromatic Benzyl Derivative

highlights Y042-5561 (4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N-[4-(trifluoromethoxy)benzyl]butanamide), which replaces the indole group with a 4-(trifluoromethoxy)benzyl substituent.

Key Differences :

  • Aromatic vs. Heterocyclic: The benzyl group lacks the indole’s NH group, reducing hydrogen-bond donor capacity and possibly altering binding interactions .
Azinphos Ethyl/Methyl: Benzotriazinone-Containing Insecticides

Azinphos ethyl () and methyl are organophosphates featuring the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group.

Key Differences :

  • Bioactivity: Azinphos derivatives act as acetylcholinesterase inhibitors, while the target compound’s indole-benzotriazinone structure suggests non-organophosphate mechanisms (e.g., kinase inhibition) .
  • Toxicity : Azinphos compounds are highly toxic to aquatic life (), whereas the target compound’s indole and methoxyethyl groups may reduce acute toxicity .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, combining an indole moiety with a benzotriazine derivative, suggest diverse biological activities relevant for therapeutic applications. This article reviews the biological activities of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O3, with a molecular weight of 405.4 g/mol. The structure incorporates functional groups that may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC22H23N5O3
Molecular Weight405.4 g/mol
CAS Number1351686-69-5

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Research on related benzotriazine derivatives has shown effective antibacterial activity against E. coli, while demonstrating limited activity against Staphylococcus aureus and Salmonella spp. . The binding affinities of various derivatives towards specific receptors have been explored, suggesting that modifications to the benzotriazine structure can enhance effectiveness against bacterial strains.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have demonstrated that certain benzotriazinone derivatives can inhibit the growth of human liver carcinoma cells (HepG2) effectively. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis . The unique combination of the indole and benzotriazine structures may provide synergistic effects that enhance its anticancer activity compared to other compounds lacking these features.

Cytotoxicity

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Some derivatives demonstrated significant cytotoxic effects against HepG2 cells, indicating potential for development as an anticancer agent .

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. This interaction could lead to the modulation of critical signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the effectiveness of benzotriazine derivatives in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited strong binding affinities toward the E. coli Fab-H receptor, leading to significant antibacterial activity .
  • Cancer Cell Growth Inhibition : Research indicated that some compounds could reduce recombinant human cancer cell growth in culture through targeted interactions with cellular receptors involved in growth regulation .

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